molecular formula C13H15NO6 B1455458 Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate CAS No. 891782-57-3

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B1455458
CAS No.: 891782-57-3
M. Wt: 281.26 g/mol
InChI Key: SKZKACZIGOSXQL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitro group, and an ethoxy-oxoethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid. One common method involves the reaction of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid+ethanolsulfuric acidEthyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate+water\text{4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid+ethanolsulfuric acid​Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using aqueous sodium hydroxide.

    Substitution: The ethoxy-oxoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Reduction: Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate.

    Hydrolysis: 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid and ethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Comparison with Similar Compounds

Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can be compared with similar compounds, such as:

    Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-(2-ethoxy-2-oxoethyl)-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its chemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-5-6-10(13(16)20-4-2)7-11(9)14(17)18/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZKACZIGOSXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696131
Record name Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-57-3
Record name Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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